An In-depth Technical Guide to Ethane-1,2-disulfonyl Dichloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to Ethane-1,2-disulfonyl Dichloride: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane-1,2-disulfonyl dichloride (CAS No: 31469-08-6) is a bifunctional electrophilic reagent of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring two highly reactive sulfonyl chloride moieties separated by a flexible ethane bridge, makes it a versatile building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of ethane-1,2-disulfonyl dichloride, with a focus on its utility in pharmaceutical and materials science research.
Core Chemical and Physical Properties
Ethane-1,2-disulfonyl dichloride is a solid, typically appearing as a powder.[3] While specific melting and boiling points are not consistently reported in the literature, its physical state at room temperature suggests a relatively high melting point for a molecule of its size.[1] It is crucial to handle this compound in a dry, well-ventilated area due to its reactivity with moisture.[3]
| Property | Value | Source |
| CAS Number | 31469-08-6 | [1][4] |
| Molecular Formula | C₂H₄Cl₂O₄S₂ | [2] |
| Molecular Weight | 227.1 g/mol | [2][3] |
| Physical Form | Powder | [3] |
| Synonyms | 1,2-Ethanedisulfonyl dichloride, Ethane-1,2-di(sulfonyl chloride) | [1][4] |
Spectroscopic Characterization
Accurate characterization of ethane-1,2-disulfonyl dichloride is paramount for its effective use in synthesis. The following spectroscopic data are predicted based on the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting a single peak corresponding to the four equivalent protons of the ethane backbone. The strong electron-withdrawing effect of the two sulfonyl chloride groups would shift this peak significantly downfield, likely appearing as a singlet in the range of 3.5-4.0 ppm (in CDCl₃).
-
¹³C NMR: The carbon NMR spectrum would also be straightforward, showing a single resonance for the two equivalent carbons of the ethane bridge. This signal is anticipated to appear in the range of 50-60 ppm, deshielded by the adjacent sulfonyl chloride groups.
Infrared (IR) Spectroscopy
The IR spectrum of ethane-1,2-disulfonyl dichloride is dominated by the characteristic strong absorptions of the sulfonyl chloride functional groups. Key expected peaks include:
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S=O Asymmetric Stretch: 1370-1410 cm⁻¹
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S=O Symmetric Stretch: 1166-1204 cm⁻¹
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S-Cl Stretch: 500-600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) at m/z 227, with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, and ³⁴S).[5]
Synthesis of Ethane-1,2-disulfonyl Dichloride
While a specific, detailed experimental protocol for the synthesis of ethane-1,2-disulfonyl dichloride is not widely published, it can be prepared through established methods for converting sulfonic acids into sulfonyl chlorides. A plausible and common approach involves the chlorination of 1,2-ethanedisulfonic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of ethane-1,2-disulfonyl dichloride.
Chemical Reactivity and Synthetic Applications
The synthetic utility of ethane-1,2-disulfonyl dichloride stems from the high electrophilicity of the sulfur atoms in the sulfonyl chloride groups, making them susceptible to nucleophilic attack. This bifunctionality allows it to act as a versatile cross-linking agent and a key component in the synthesis of various linear and cyclic sulfonamides.
Reactions with Amines: Formation of Disulfonamides
The reaction of ethane-1,2-disulfonyl dichloride with primary or secondary amines is a robust method for the synthesis of N,N'-disubstituted-ethane-1,2-disulfonamides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction mechanism involves a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion.
Caption: General reaction scheme for the synthesis of N,N'-dialkyl-ethane-1,2-disulfonamides.
Experimental Protocol: Synthesis of a N,N'-Disubstituted-ethane-1,2-disulfonamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethane-1,2-disulfonyl dichloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add a solution of the primary amine (2.2 eq.) and triethylamine (2.5 eq.) in the same solvent dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted-ethane-1,2-disulfonamide.
Synthesis of Heterocyclic Compounds
The two reactive sulfonyl chloride groups make ethane-1,2-disulfonyl dichloride an excellent precursor for the synthesis of sulfur-containing heterocyclic compounds, such as thiadiazine-1,1-dioxides. These ring systems are of interest in medicinal chemistry due to their diverse biological activities. The reaction with a suitable bifunctional nucleophile can lead to the formation of a six-membered ring.
Applications in Drug Development and Materials Science
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Drug Modification: Ethane-1,2-disulfonyl dichloride has been explored for the modification of existing drug molecules, such as mifepristone, to alter their physicochemical properties like solubility and to develop targeted drug delivery systems.[3]
-
Cross-linking Agent: In polymer chemistry, it can be employed as a cross-linking agent. The formation of covalent bonds between polymer chains through the disulfonamide linkages can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material.[6]
Handling and Safety Precautions
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Ethane-1,2-disulfonyl dichloride is a valuable and versatile bifunctional reagent with significant potential in organic synthesis. Its ability to readily react with nucleophiles to form stable sulfonamide linkages makes it a key building block for the creation of complex molecules, including novel drug candidates and advanced polymer materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
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